
3-(チオフェン-3-イル)-1H-ピラゾール-4-カルバルデヒド
説明
3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2OS and its molecular weight is 178.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学:抗がん特性
3-(チオフェン-3-イル)-1H-ピラゾール-4-カルバルデヒド:とその誘導体は、潜在的な抗がん特性について研究されています。 チオフェン誘導体は、抗がん活性を含むさまざまな薬理学的効果を示すことが知られています 。この化合物は、さまざまな生物学的標的に相互作用する能力があり、がん細胞の増殖を阻害したり、悪性細胞のアポトーシスを誘導したりする可能性のある新しい治療薬の開発に活用できます。
抗炎症用途
チオフェン部分は、多くの抗炎症薬に共通の特徴です。 3-(チオフェン-3-イル)-1H-ピラゾール-4-カルバルデヒドの構造フレームワークは、炎症の原因となる生物学的経路との相互作用を強化するために改変でき、潜在的に新しい抗炎症薬の開発につながります .
抗菌活性
チオフェン誘導体は、微生物感染症との闘いにおいて有望な結果を示しています。 問題の化合物は、細菌、真菌、ウイルスなどのさまざまな病原体を標的とした、抗菌特性を持つ新しい分子の合成に使用できます .
材料科学:有機半導体
材料科学の分野では、チオフェン系分子は有機半導体の進歩において重要な役割を果たしています。3-(チオフェン-3-イル)-1H-ピラゾール-4-カルバルデヒドは、電荷輸送特性が向上した新しい有機半導体材料の開発に貢献する可能性があります .
有機発光ダイオード(OLED)
チオフェン誘導体の構造特性により、OLEDでの使用に適しています。 3-(チオフェン-3-イル)-1H-ピラゾール-4-カルバルデヒドの電子特性に関する研究は、より高い輝度とエネルギー効率を実現するOLEDの製造への応用につながる可能性があります .
腐食防止
チオフェン誘導体は、工業化学において腐食防止剤としても使用されています。 化合物3-(チオフェン-3-イル)-1H-ピラゾール-4-カルバルデヒドは、金属や合金を腐食から保護する可能性について検討できます。これにより、寿命と信頼性を延ばすことができます .
作用機序
Target of action
Pyrazole and thiophene derivatives have been found to interact with a variety of biological targets. For instance, some pyrazole derivatives have been found to possess significant biological activities, stimulating research activity in medicinal chemistry and chemical biology .
Mode of action
The mode of action of pyrazole and thiophene derivatives can vary greatly depending on the specific compound and its structure. For example, some pyrazole derivatives have been found to inhibit different types of enzymes which play important roles in cell division .
Biochemical pathways
Some pyrazole derivatives have been found to inhibit cyclooxygenase and 5-lipoxygenase, enzymes that are involved in inflammation and cancer .
Pharmacokinetics
All synthesized compounds of a similar study demonstrated good drug-likeness values, suggesting that they might present good passive oral absorption .
Result of action
Some pyrazole derivatives have been found to possess anticancer activities .
Action environment
Many environmental risk factors, along with smoking, are associated with lung cancer .
生化学分析
Biochemical Properties
3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For example, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases, which are enzymes involved in the apoptotic pathway. Additionally, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments . Long-term exposure to 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde in cell culture experiments has revealed that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites . The interaction of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde with these enzymes can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and intracellular localization of the compound, allowing it to reach its target sites . Additionally, the distribution of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can be influenced by factors such as tissue perfusion and binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its effects . Targeting signals and post-translational modifications play a role in directing 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde to these compartments, thereby influencing its activity and overall impact on cellular function.
特性
IUPAC Name |
5-thiophen-3-yl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-4-7-3-9-10-8(7)6-1-2-12-5-6/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHIWROIPVTAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)
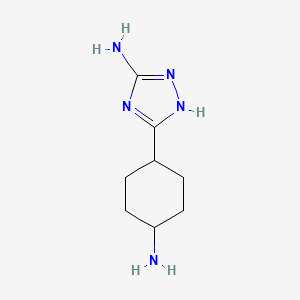
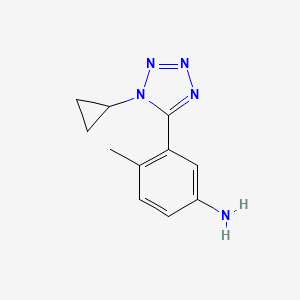

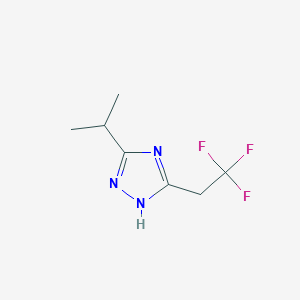
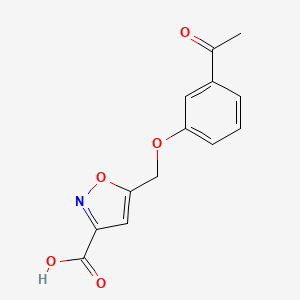
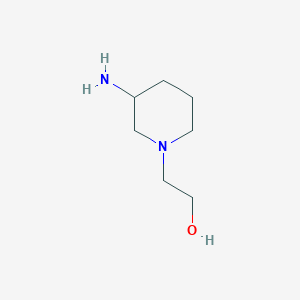
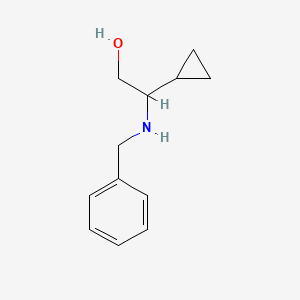
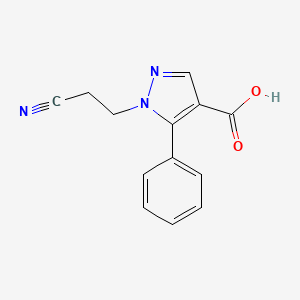
![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1526785.png)
![3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline](/img/structure/B1526786.png)
